6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound belonging to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves the reaction of 5-mercapto-1,3,4-thiadiazole-2-thiol with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thiadiazole derivatives from nucleophilic substitution .
Scientific Research Applications
6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol .
Uniqueness
6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9N5OS4 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
6-ethyl-7-methyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H9N5OS4/c1-3-5-4(2)11-7-15(6(5)16)14-10(18-7)20-9-13-12-8(17)19-9/h3H2,1-2H3,(H,12,17) |
InChI Key |
NPFCAGCVWPUOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)N=C(S2)SC3=NNC(=S)S3)C |
Origin of Product |
United States |
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